1-Hydroxy-6-methoxy-1-indanmethylamine
Description
1-Hydroxy-6-methoxy-1-indanmethylamine is a bicyclic amine derivative featuring an indan backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 1- and 6-positions, respectively, and a methylamine side chain at the 1-position. It is synthesized via reductive amination using 6-methoxy-1-indanone as a starting material, sodium cyanoborohydride as a reducing agent, and propionaldehyde under anhydrous conditions . The compound serves as an intermediate in the development of therapeutics targeting central nervous system (CNS) disorders, particularly schizophrenia and Parkinson’s disease, likely due to its structural resemblance to neurotransmitters that modulate adrenergic or dopaminergic pathways .
Properties
IUPAC Name |
1-(aminomethyl)-6-methoxy-2,3-dihydroinden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-9-3-2-8-4-5-11(13,7-12)10(8)6-9/h2-3,6,13H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQHOEVVPMKKDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2(CN)O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701223519 | |
| Record name | 1-(Aminomethyl)-2,3-dihydro-6-methoxy-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082268-38-9 | |
| Record name | 1-(Aminomethyl)-2,3-dihydro-6-methoxy-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082268-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Aminomethyl)-2,3-dihydro-6-methoxy-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701223519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(aminomethyl)-6-methoxy-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-methoxy-1-indanmethylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxyindanone.
Reduction: The 6-methoxyindanone is reduced to 6-methoxyindanol using a reducing agent such as sodium borohydride.
Amination: The 6-methoxyindanol is then subjected to amination using reagents like ammonia or an amine source in the presence of a catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-6-methoxy-1-indanmethylamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the hydroxy group, forming a fully saturated indane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Formation of 1-keto-6-methoxy-1-indanmethylamine.
Reduction: Formation of 1-hydroxy-6-methoxyindane.
Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-6-methoxy-1-indanmethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6-methoxy-1-indanmethylamine involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Features
The compound shares structural motifs with several indan, indazole, isoquinoline, and tryptamine derivatives.
Table 1: Comparative Data for 1-Hydroxy-6-methoxy-1-indanmethylamine and Analogs
Structural and Functional Differences
Core Backbone
- Indan vs. Indazole/Isoquinoline: The indan scaffold in this compound is a bicyclic structure with a five-membered ring fused to a benzene ring. Isoquinoline derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate) feature a nitrogen atom in a six-membered ring, which may influence electronic properties and receptor binding .
Substituent Effects
- Methoxy Group Position: The 6-methoxy group in the target compound contrasts with 6,7-dimethoxy substitution in isoquinoline analogs. The latter may exhibit increased steric hindrance or altered lipophilicity, impacting blood-brain barrier penetration .
- Side Chains: The methylamine group in this compound differs from the ethyl ester in isoquinoline derivatives or the diisopropyl groups in 6-methoxy DiPT. These variations influence solubility, bioavailability, and target selectivity .
Physicochemical Properties
- Molecular Weight : The target compound (193.24 g/mol) is lighter than 6-methoxy DiPT (310.9 g/mol), which may enhance diffusion across membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
